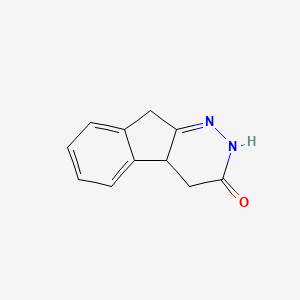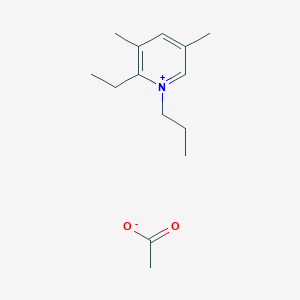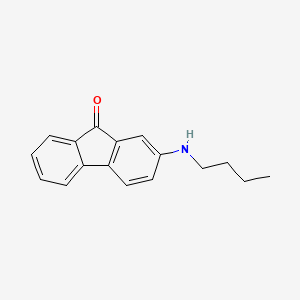
2-(butylamino)-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylamino)-9H-fluoren-9-one is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by a fluorenone core with a butylamino substituent, which imparts distinct chemical reactivity and physical properties.
Vorbereitungsmethoden
The synthesis of 2-(butylamino)-9H-fluoren-9-one typically involves the reaction of fluorenone with butylamine under specific conditions. One common method involves heating fluorenone with butylamine in the presence of a suitable solvent, such as ethanol, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(Butylamino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the fluorenone moiety to a fluorenol derivative.
Substitution: The butylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Butylamino)-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Its luminescent properties are exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism by which 2-(butylamino)-9H-fluoren-9-one exerts its effects is primarily through its interaction with specific molecular targets. The butylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The fluorenone core can participate in electron transfer processes, which are crucial in its luminescent properties. These interactions and processes are mediated through various molecular pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
2-(Butylamino)-9H-fluoren-9-one can be compared with similar compounds such as:
2-(Butylamino)ethanol: Another compound with a butylamino group, but with different reactivity due to the presence of an ethanol moiety.
2-(Butylamino)cinchomeronic dinitrile: Known for its dual-state emission properties, making it useful in fluorescence applications.
Salbutamol: Although primarily a bronchodilator, it shares the butylamino group, highlighting the versatility of this functional group in different chemical contexts. The uniqueness of this compound lies in its combination of a fluorenone core and a butylamino substituent, which imparts distinct chemical and physical properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
93816-82-1 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
2-(butylamino)fluoren-9-one |
InChI |
InChI=1S/C17H17NO/c1-2-3-10-18-12-8-9-14-13-6-4-5-7-15(13)17(19)16(14)11-12/h4-9,11,18H,2-3,10H2,1H3 |
InChI-Schlüssel |
HJYANKLAKLMYFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
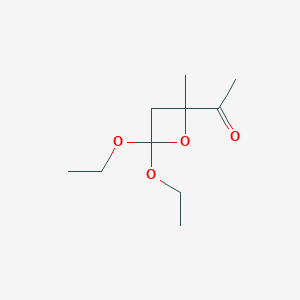

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

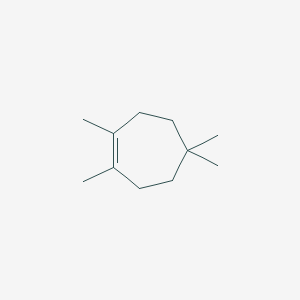
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
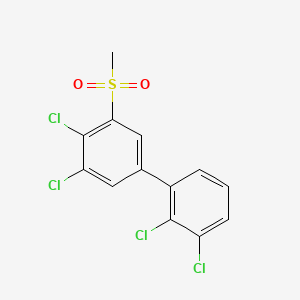


![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)

